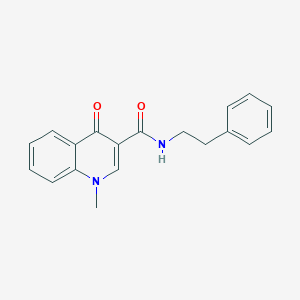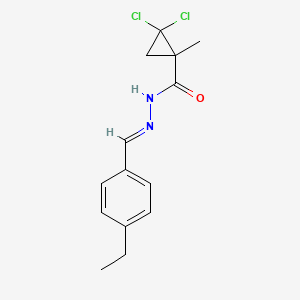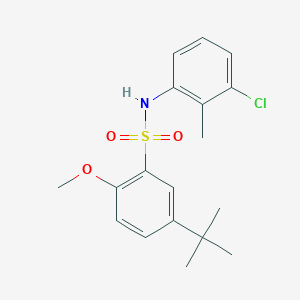
1-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydro-3-quinolinecarboxamide
Vue d'ensemble
Description
1-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydro-3-quinolinecarboxamide is a chemical compound that belongs to the quinoline family. It is commonly referred to as MQC and has gained significant attention in scientific research due to its potential application in the field of medicine. MQC is a synthetic compound that is obtained through a multistep chemical synthesis process.
Mécanisme D'action
The mechanism of action of MQC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MQC has also been reported to induce apoptosis, which is a process of programmed cell death. The exact mechanism by which MQC induces apoptosis is still under investigation.
Biochemical and Physiological Effects:
MQC has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of certain inflammatory cytokines, such as TNF-α and IL-6. It has also been found to reduce the levels of certain enzymes that are involved in the growth and proliferation of cancer cells. MQC has been reported to be well-tolerated in animal models, with no significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
MQC has several advantages for lab experiments. It is a synthetic compound that can be easily obtained through a multistep chemical synthesis process. It has been found to be effective against various types of cancer cells and has exhibited anti-inflammatory and analgesic properties. However, the limitations of MQC include its complex synthesis process, which requires expertise in organic chemistry. Additionally, the mechanism of action of MQC is not fully understood, and further research is needed to elucidate its exact mechanism of action.
Orientations Futures
There are several future directions for research on MQC. One potential direction is to investigate its potential application in the treatment of other diseases, such as autoimmune diseases and neurological disorders. Another direction is to investigate its potential synergy with other drugs in the treatment of cancer. Additionally, further research is needed to elucidate the exact mechanism of action of MQC and to optimize its synthesis process.
Applications De Recherche Scientifique
MQC has gained significant attention in scientific research due to its potential application in the field of medicine. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic properties. MQC has been found to be effective against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been reported to reduce inflammation and pain in animal models.
Propriétés
IUPAC Name |
1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-21-13-16(18(22)15-9-5-6-10-17(15)21)19(23)20-12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCXLHXZUHTXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-methoxyphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4731064.png)
![5-isopropyl-1-(4-methoxyphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4731077.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4731095.png)
![2-({3-[(2-ethoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4731102.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4731106.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,5-dichlorobenzamide](/img/structure/B4731112.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acrylamide](/img/structure/B4731117.png)

amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4731131.png)
![1-{2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4731144.png)



![ethyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4731170.png)
